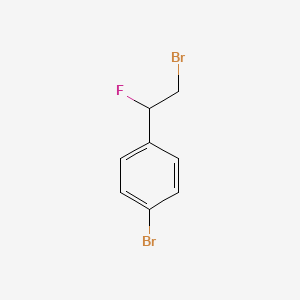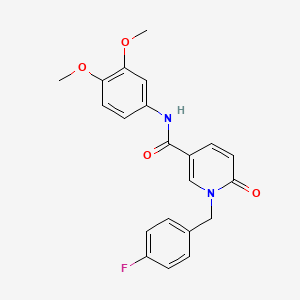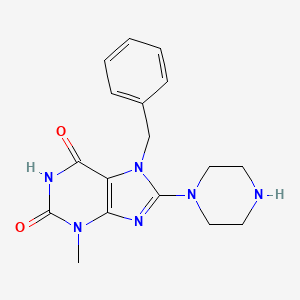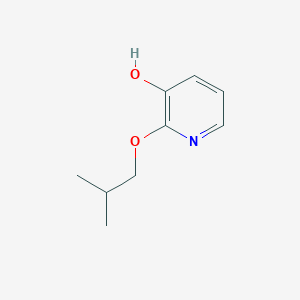
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene is a chemical compound with the molecular formula C8H7Br2F. It has a molecular weight of 281.95 . The compound is in liquid form and is typically stored at -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Br2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 . This indicates that the molecule consists of a benzene ring with bromo and fluoroethyl substituents.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from 1-bromo-4-bromomethyl-benzene, exhibits significant photoluminescence properties. It demonstrates high fluorescence intensity in solid state, indicating potential use in fluorescence-based applications (Liang Zuo-qi, 2015).
Fluoroalkyl Ester Synthesis
The compound plays a role in the synthesis of fluoroalkyl esters. For example, 2-bromo-1-fluoroethyl acetate, a related compound, is accessible through specific synthetic procedures, highlighting its relevance in organic synthesis (D. Limat, Y. Guggisberg, M. Schlosser, 1995).
Radiopharmaceutical Applications
In radiopharmaceuticals, derivatives of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene, like 1-[18F]fluoromethyl-4-methyl-benzene, are synthesized for potential use as bifunctional labelling agents. This highlights its significance in the development of new imaging agents (V. Namolingam, S. Luthra, F. Brady, V. Pike, 2001).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, similar in structure, is a versatile material for organometallic synthesis, indicating the potential of halogenated benzene derivatives in this field (J. Porwisiak, M. Schlosser, 1996).
Fluorination and Organic Synthesis
The direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives shows the chemical versatility of such compounds, reinforcing their utility in organic synthesis and chemical modification processes (Mingzhu Zhao, Ling Ming, Jialiang Tang, Xiaoming Zhao, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(2-bromo-1-fluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLOQOPIBJUMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)
![1-(4-Methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2655306.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)



![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)